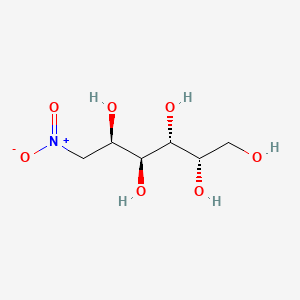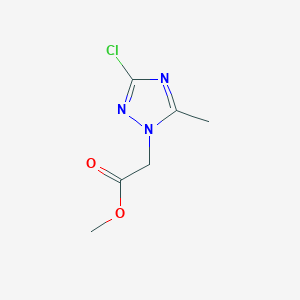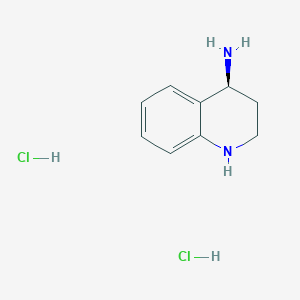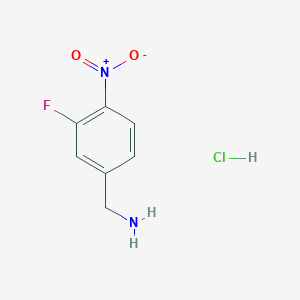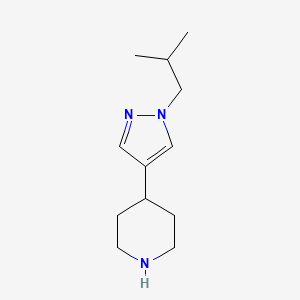
4-(1-异丁基-1H-吡唑-4-基)哌啶
描述
“4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” is a chemical compound with the molecular formula C12H21N3 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . This compound is used as an intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” involves three steps, starting from “tert-butyl-4-hydroxypiperdine-1-carboxylate” as the starting material .Molecular Structure Analysis
The molecular structure of “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” consists of a piperidine ring attached to a pyrazole ring via a carbon atom . The pyrazole ring is further substituted with an isobutyl group .科学研究应用
在药物开发中的合成效用
4-(4-碘-1H-吡唑-1-基)哌啶是克唑替尼合成的关键中间体,突出了其在制药工业中的重要性。针对该中间体开发的稳健的三步合成工艺展示了其在有效生产关键药物制剂中的效用。该工艺包括亲核芳香取代、氢化和碘化步骤,针对成功放大进行了优化 (Fussell 等,2012)。
在癌症治疗中的作用
一种结构相似的化合物(2S,4S)-1-[(3-氯-2-氟-苯基)甲基]-4-[[3-氟-6-[(5-甲基-1H-吡唑-3-基)氨基]-2-吡啶基]甲基]-2-甲基-哌啶-4-羧酸,已被确认为一种 Aurora 激酶抑制剂,可能对治疗癌症有帮助。该化合物对 Aurora A 的抑制作用表明其在针对癌细胞的治疗策略开发中的重要性 (Robert Henry,James,2006)。
对分子结构分析的贡献
已经进行了包含吡唑/哌啶/苯胺部分的 s-三嗪衍生物的研究,以更好地了解其分子结构。通过 X 射线晶体学、Hirshfeld 和 DFT 计算,该研究提供了对分子间相互作用和电子性质的见解,为围绕这些化合物的化学行为的知识库做出了贡献 (Shawish 等,2021)。
未来方向
The future directions for “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” could involve further exploration of its biological activities and potential applications in drug development. For instance, pyrrolopyrazine derivatives, which share structural similarities with “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine”, have been shown to exhibit a wide range of biological activities and are considered attractive scaffolds for drug discovery research .
作用机制
Target of Action
The primary target of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . The sEH enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine interacts with the sEH enzyme, inhibiting its function . This inhibition is achieved by the compound’s interaction with the enzyme’s active site, preventing the enzyme from facilitating the addition of water to an epoxide .
Biochemical Pathways
The inhibition of the sEH enzyme by 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine affects the metabolic pathway of fatty acid epoxides . Normally, the sEH enzyme would convert these epoxides into their corresponding diols . The inhibition of the enzyme prevents this conversion, leading to an accumulation of fatty acid epoxides .
Result of Action
The inhibition of the sEH enzyme by 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine leads to an accumulation of fatty acid epoxides . These compounds have various biological effects, including roles in inflammation and blood pressure regulation . Therefore, the action of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine can potentially influence these physiological processes.
生化分析
Biochemical Properties
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme that facilitates the hydrolysis of epoxides to diols, which are less reactive and more water-soluble. The inhibition of sEH by 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine can lead to increased levels of epoxides, which have various biological effects, including anti-inflammatory and vasodilatory properties . The compound interacts with the active site of sEH through hydrogen bonding and hydrophobic interactions, thereby inhibiting its enzymatic activity.
Cellular Effects
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine has been shown to influence various cellular processes. In particular, its inhibition of sEH can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The increased levels of epoxides resulting from sEH inhibition can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression related to lipid metabolism, inflammation, and cell proliferation . Additionally, 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine can affect cellular metabolism by altering the balance of epoxides and diols, which are involved in various metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine involves its binding to the active site of soluble epoxide hydrolase. The compound forms hydrogen bonds with key amino acid residues in the active site, which stabilizes its binding and inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of epoxides to diols, leading to increased levels of epoxides in the cell. These epoxides can then interact with various biomolecules, including PPARs, to exert their biological effects. Additionally, 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the inhibition of sEH by 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine can lead to sustained increases in epoxide levels, which can have prolonged effects on cellular function and metabolism. These effects may include changes in gene expression, cell signaling, and metabolic flux.
Dosage Effects in Animal Models
The effects of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine in animal models vary with different dosages. At low doses, the compound effectively inhibits sEH and increases epoxide levels without causing significant toxicity . At higher doses, 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine may exhibit toxic effects, including liver and kidney damage, due to the accumulation of epoxides and other metabolites . Threshold effects have been observed, where a certain dosage is required to achieve significant sEH inhibition and biological effects. Careful dosage optimization is necessary to balance efficacy and safety in animal studies.
Metabolic Pathways
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine is involved in metabolic pathways related to the hydrolysis of epoxides. The compound inhibits soluble epoxide hydrolase, which is responsible for converting epoxides to diols . This inhibition leads to increased levels of epoxides, which can participate in various metabolic processes, including the regulation of lipid metabolism, inflammation, and cell proliferation. The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to soluble epoxide hydrolase and other target proteins, influencing its localization and accumulation. The distribution of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine is primarily determined by its interactions with target proteins and cellular compartments. The compound is known to localize to the cytoplasm, where it interacts with soluble epoxide hydrolase and other enzymes involved in epoxide metabolism . Additionally, 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine may be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell.
属性
IUPAC Name |
4-[1-(2-methylpropyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(2)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJWVJIWBNBSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)

![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)
![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)

